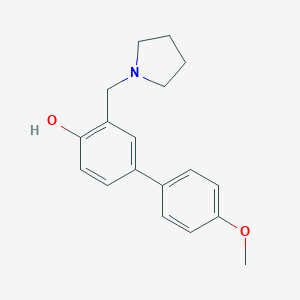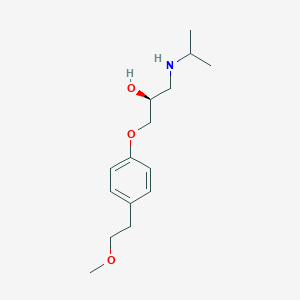
(S)-Metoprolol
Vue d'ensemble
Description
(S)-Metoprolol is a β1-selective adrenergic receptor antagonist that is widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. It is a chiral compound, with the (S)-enantiomer being the active form.
Applications De Recherche Scientifique
Post-Myocardial Infarction (Heart Attack) Management
Specific Scientific Field
Cardiology and critical care medicine.
(S)-Metoprolol
is administered after a heart attack (myocardial infarction) to prevent recurrent ischemic events. It reduces the risk of arrhythmias, improves cardiac function, and enhances overall survival.
Results
Clinical trials have demonstrated improved survival rates and reduced complications in post-myocardial infarction patients treated with (S)-Metoprolol . Quantitative outcomes include mortality rates and adverse events .
Anxiety and Performance Anxiety
Specific Scientific Field
Psychopharmacology and psychiatry.
(S)-Metoprolol
has anxiolytic properties and is sometimes used to manage anxiety disorders. It can also alleviate performance anxiety (e.g., public speaking).
Methods of Application
Oral administration is common. The dosage is adjusted based on individual response and symptom severity.
Results
Studies suggest that (S)-Metoprolol reduces anxiety symptoms, particularly physical manifestations (e.g., trembling, palpitations). Quantitative assessments include anxiety rating scales and physiological measurements .
Migraine Prophylaxis
Specific Scientific Field
Neurology and headache medicine.
(S)-Metoprolol
is employed as a preventive treatment for migraines. It modulates blood vessel dilation and reduces the frequency and severity of migraine attacks.
Methods of Application
Oral doses are administered daily. The dosage is gradually increased to achieve optimal migraine prevention.
Results
Clinical trials show a decrease in migraine frequency and duration among patients using (S)-Metoprolol . Quantitative data includes migraine days per month and pain intensity scores .
Heart Failure with Reduced Ejection Fraction (HFrEF)
Specific Scientific Field
Cardiology and heart failure management.
(S)-Metoprolol
is part of the standard treatment for HFrEF. It improves symptoms, reduces hospitalizations, and prolongs survival.
Methods of Application
Oral doses are initiated at low levels and gradually increased. Regular monitoring of heart function and symptoms is crucial.
Results
Clinical trials demonstrate improved exercise tolerance, reduced symptoms (e.g., dyspnea), and decreased hospitalizations in HFrEF patients treated with (S)-Metoprolol . Quantitative endpoints include ejection fraction and quality of life assessments .
Essential Tremor
Specific Scientific Field
Neurology and movement disorders.
(S)-Metoprolol
is occasionally used to manage essential tremor, a neurological condition characterized by involuntary shaking of the hands or other body parts.
Methods of Application
Oral doses are administered. The dosage is adjusted based on tremor severity and individual response.
Results
Limited evidence suggests that (S)-Metoprolol may reduce essential tremor severity. Quantitative assessments include tremor rating scales and patient-reported outcomes .
Propriétés
IUPAC Name |
(2S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSYMUCCVWXPE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230861 | |
| Record name | (S)-Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Metoprolol | |
CAS RN |
81024-42-2 | |
| Record name | (-)-Metoprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081024422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




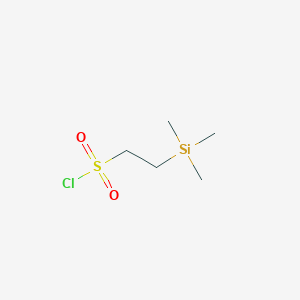
![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)
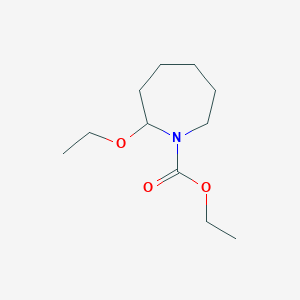
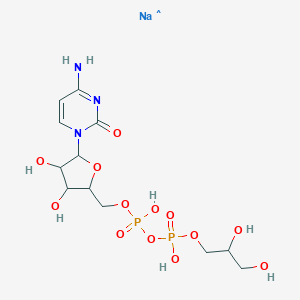
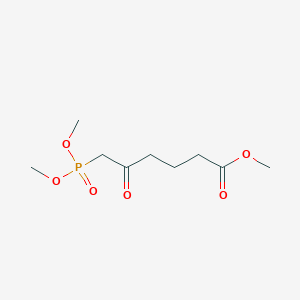

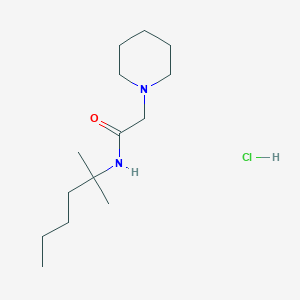
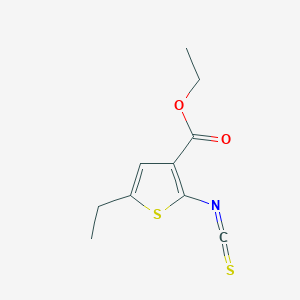
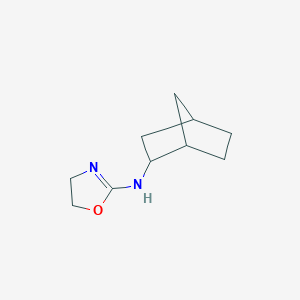
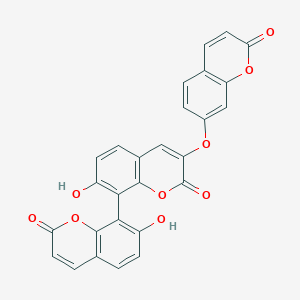
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
